molecular formula C17H13ClO3 B4974809 3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate

3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate

Cat. No. B4974809
M. Wt: 300.7 g/mol
InChI Key: GBIYNXKVEUKKSB-UHFFFAOYSA-N
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Description

3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a benzofuran derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant activities may be due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), respectively. Its anticancer activity may be attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in vitro and in vivo. In addition, it has been reported to inhibit the growth of various cancer cell lines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate in lab experiments include its ability to exhibit multiple biological activities, its relatively low toxicity, and its ease of synthesis. However, its limitations include its poor solubility in water and its limited stability in solution.

Future Directions

There are several future directions for the research on 3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate. These include the investigation of its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and oxidative stress. Further studies are also needed to elucidate its mechanism of action and to optimize its pharmacological properties. Additionally, the development of novel synthetic methods for this compound may also be explored.
Conclusion:
In conclusion, 3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate is a benzofuran derivative that has been synthesized using various methods. It has been the subject of various scientific studies due to its potential applications in drug discovery and development. Its anti-inflammatory, antioxidant, and anticancer properties have been reported, and its mechanism of action is still under investigation. While it has several advantages for lab experiments, it also has limitations that need to be addressed. Future research on this compound may lead to the development of novel drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate has been achieved through various methods, including the reaction of 3-methylphenol with 5-chloro-3-methylbenzofuran-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 3-methylphenol with 5-chloro-3-methylbenzofuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate has been the subject of various scientific studies due to its potential applications in drug discovery and development. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to exhibit antibacterial and antifungal activities.

properties

IUPAC Name

(3-methylphenyl) 5-chloro-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO3/c1-10-4-3-5-13(8-10)20-17(19)16-11(2)14-9-12(18)6-7-15(14)21-16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIYNXKVEUKKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate

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